Cas no 109803-48-7 (Methyl 5-chloro-4-methoxy-2-methylbenzoate)

Methyl 5-chloro-4-methoxy-2-methylbenzoate structure
109803-48-7 structure
商品名:Methyl 5-chloro-4-methoxy-2-methylbenzoate
CAS番号:109803-48-7
MF:C10H11ClO3
メガワット:214.645542383194
MDL:MFCD27941487
CID:2169907
PubChem ID:13897356

Methyl 5-chloro-4-methoxy-2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 5-chloro-4-methoxy-2-methylbenzoate
    • G56764
    • Z1717322588
    • MFCD27941487
    • EN300-8964390
    • Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
    • 109803-48-7
    • DTXSID001201158
    • SCHEMBL14044062
    • methyl 5-chloro-4-methoxy-2-methylbenzoate
    • DB-084309
    • MDL: MFCD27941487
    • インチ: InChI=1S/C10H11ClO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3
    • InChIKey: YPPCIMDEHVUNPU-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 214.0396719Da
  • どういたいしつりょう: 214.0396719Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Methyl 5-chloro-4-methoxy-2-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8964390-0.5g
methyl 5-chloro-4-methoxy-2-methylbenzoate
109803-48-7 95.0%
0.5g
$480.0 2025-03-21
Enamine
EN300-8964390-10.0g
methyl 5-chloro-4-methoxy-2-methylbenzoate
109803-48-7 95.0%
10.0g
$2638.0 2025-03-21
Enamine
EN300-8964390-0.05g
methyl 5-chloro-4-methoxy-2-methylbenzoate
109803-48-7 95.0%
0.05g
$135.0 2025-03-21
Enamine
EN300-8964390-1g
methyl 5-chloro-4-methoxy-2-methylbenzoate
109803-48-7 95%
1g
$614.0 2023-09-01
1PlusChem
1P01QC8N-100mg
Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
109803-48-7 95%
100mg
$303.00 2023-12-26
Enamine
EN300-8964390-5.0g
methyl 5-chloro-4-methoxy-2-methylbenzoate
109803-48-7 95.0%
5.0g
$1779.0 2025-03-21
Enamine
EN300-8964390-5g
methyl 5-chloro-4-methoxy-2-methylbenzoate
109803-48-7 95%
5g
$1779.0 2023-09-01
Aaron
AR01QCGZ-500mg
Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
109803-48-7 95%
500mg
$721.00 2025-02-12
1PlusChem
1P01QC8N-50mg
Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
109803-48-7 95%
50mg
$222.00 2023-12-26
1PlusChem
1P01QC8N-2.5g
Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester
109803-48-7 95%
2.5g
$1548.00 2023-12-26

Methyl 5-chloro-4-methoxy-2-methylbenzoate 関連文献

Methyl 5-chloro-4-methoxy-2-methylbenzoateに関する追加情報

Methyl 5-chloro-4-methoxy-2-methylbenzoate (CAS No. 109803-48-7): A Comprehensive Overview

Methyl 5-chloro-4-methoxy-2-methylbenzoate, identified by its CAS number 109803-48-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This benzoate derivative exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and methoxy substituents on the aromatic ring, coupled with a methyl group, endows this compound with distinct chemical properties that are highly relevant to modern drug discovery and development.

The compound's molecular structure, characterized by a benzene core substituted with a methyl group at the 2-position, a methoxy group at the 4-position, and a chloro group at the 5-position, contributes to its versatility in chemical reactions. These functional groups facilitate various transformations, including nucleophilic aromatic substitution, Friedel-Crafts acylations, and ester hydrolysis, making it a versatile building block for synthesizing more complex molecules.

In recent years, the pharmaceutical industry has shown increasing interest in benzoate derivatives due to their broad spectrum of biological activities. Methyl 5-chloro-4-methoxy-2-methylbenzoate has been explored as a precursor in the development of potential therapeutic agents. Its structural features suggest possible applications in the synthesis of antimicrobial, anti-inflammatory, and even anticancer compounds. The chloro and methoxy groups, in particular, are known to enhance binding affinity to biological targets, which is crucial for drug efficacy.

One of the most compelling aspects of this compound is its role in medicinal chemistry research. Researchers have leveraged its chemical properties to develop novel scaffolds for drug candidates. For instance, studies have demonstrated its utility in creating derivatives with enhanced pharmacokinetic profiles. The benzoate moiety is known to improve solubility and bioavailability, while the electron-withdrawing nature of the chloro group can modulate metabolic pathways.

The synthesis of Methyl 5-chloro-4-methoxy-2-methylbenzoate typically involves multi-step organic reactions starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a key intermediate in industrial-scale chemical production.

Recent advancements in computational chemistry have further enhanced the understanding of Methyl 5-chloro-4-methoxy-2-methylbenzoate's reactivity and potential applications. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into its pharmacological properties. These predictions are crucial for designing targeted drug therapies and optimizing lead compounds for clinical trials.

The compound's stability under different conditions has also been a subject of interest. Studies have evaluated its behavior under thermal stress and in various solvents, revealing its robustness as a synthetic intermediate. This stability is essential for ensuring consistent quality in pharmaceutical manufacturing processes.

In conclusion, Methyl 5-chloro-4-methoxy-2-methylbenzoate (CAS No. 109803-48-7) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to play an increasingly important role in drug discovery and development.

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